molecular formula C17H24N2O3 B1374901 (R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine CAS No. 1187927-03-2

(R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine

Cat. No. B1374901
CAS RN: 1187927-03-2
M. Wt: 304.4 g/mol
InChI Key: JPWNSTOMUAVTJF-CQSZACIVSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the pyridinyl-acetyl group, and the protection of the amine with the Boc group. The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the connectivity of the atoms, the stereochemistry, and the conformation of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The Boc group could be removed under acidic conditions to reveal the amine. The pyridine ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined experimentally. Computational methods could also be used to predict some properties .

Scientific Research Applications

Enantioselective Synthesis

A significant application of compounds related to (R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine is in the enantioselective synthesis of pharmaceutically relevant compounds. For instance, the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine, which are structurally similar to (R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine, has been used to control the formation of quaternary stereocenters. This process is crucial for synthesizing 2-substituted 2-phenylpyrrolidines and -piperidines, both of which have significant pharmaceutical applications (Sheikh et al., 2012).

Heterocyclic Amino Acids Synthesis

Compounds like (R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine are used in the synthesis of novel heterocyclic amino acids. These compounds are developed as chiral building blocks and have applications in the synthesis of various biologically active molecules. For example, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates demonstrates the utility of these compounds in creating novel heterocyclic structures (Matulevičiūtė et al., 2021).

Insecticidal Applications

Certain pyridine derivatives, closely related to (R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine, have shown potential as insecticides. The synthesis and toxicity studies of these derivatives against cowpea aphid indicate the broader applicability of these compounds in agricultural science (Bakhite et al., 2014).

Synthesis of Functionalized Piperidines

The synthesis of functionalized piperidines, which are key intermediates in medicinal chemistry, is another application. The regioselective cyclohydrocarbonylation of amido-ω,ω′-dienes, a process involving compounds similar to (R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine, yields functionalized piperidines. These intermediates are crucial for the synthesis of various alkaloids (Ojima et al., 1998).

Enzymatic Resolution in Asymmetric Synthesis

The enzymatic resolution of compounds like N-Boc-piperidine-2-ethanol, which shares structural features with (R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine, is used for remote stereocenter discrimination. This process is key in synthesizing enantiomerically pure piperidine alkaloids, demonstrating the importance of these compounds in chiral synthesis (Angoli et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would be determined by toxicology studies. This would include determining its LD50 (the dose that is lethal to 50% of a population), its potential for causing irritation or sensitization, and its environmental impact .

Future Directions

Future research on this compound could involve optimizing its synthesis, studying its reactivity, investigating its biological activity, and assessing its safety profile. If it is a drug, it could be further optimized for better efficacy, selectivity, and safety .

properties

IUPAC Name

tert-butyl (3R)-3-(2-pyridin-4-ylacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-4-5-14(12-19)15(20)11-13-6-8-18-9-7-13/h6-9,14H,4-5,10-12H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWNSTOMUAVTJF-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine

CAS RN

1187927-03-2
Record name 1,1-Dimethylethyl (3R)-3-[2-(4-pyridinyl)acetyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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